N-(2-aminoethyl)-1,1-difluoromethanesulfonamide
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Overview
Description
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a chemical compound characterized by the presence of an aminoethyl group attached to a difluoromethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide typically involves the reaction of 2-aminoethanol with difluoromethanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups.
N-(2-aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has different chemical properties and applications
Uniqueness
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is unique due to the presence of the difluoromethanesulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H8F2N2O2S |
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Molecular Weight |
174.17 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/C3H8F2N2O2S/c4-3(5)10(8,9)7-2-1-6/h3,7H,1-2,6H2 |
InChI Key |
NIIRPSZVQNSQJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)C(F)F)N |
Origin of Product |
United States |
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